molecular formula C10H10O3 B8514118 Methyl 4-hydroxy-3-vinylbenzoate

Methyl 4-hydroxy-3-vinylbenzoate

Cat. No. B8514118
M. Wt: 178.18 g/mol
InChI Key: MVHCCGXRYAJZHE-UHFFFAOYSA-N
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Patent
US06951868B2

Procedure details

To a stirred solution of lithium bis(trimethylsilyl)amide (1.0 M solution in tetrahydrofuran) (8 mL) in a 0° C. ice bath is added methyl triphenylphonium bromide (1.92 g, 5.38 mmol). The mixture is allowed to warm to rt and stir for 10 min. A solution of methyl 3-formyl-4-hydroxybenzoate (200 mg, 1.11 mmol) in THF (3 mL) is added to the above solution. The mixture is stirred at rt for 5 h. The reaction mixture is acidified to pH=5 with 1N HCl, and extracted with ether (3×). The combined organic layers are washed with brine, dried (MgSO4), filtered and concentrated to a yellow oil. The crude product is purified by chromatography on SiO2. Elution with hexanes-EtOAc (80:20) gives 130 mg (66%) of methyl 4-hydroxy-3-vinylbenzoate as a white solid: 1H NMR (400 MHz, CDCl3) δ 8.12, 7.86, 6.93, 6.85, 5.84, 5.50, 5.46, 3.92.
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][Si]([N-][Si](C)(C)C)(C)C.[Li+].[CH:11]([C:13]1[CH:14]=[C:15]([CH:20]=[CH:21][C:22]=1[OH:23])[C:16]([O:18][CH3:19])=[O:17])=O.Cl>C1COCC1>[OH:23][C:22]1[CH:21]=[CH:20][C:15]([C:16]([O:18][CH3:19])=[O:17])=[CH:14][C:13]=1[CH:11]=[CH2:1] |f:0.1|

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
C(=O)C=1C=C(C(=O)OC)C=CC1O
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred at rt for 5 h
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×)
WASH
Type
WASH
Details
The combined organic layers are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a yellow oil
CUSTOM
Type
CUSTOM
Details
The crude product is purified by chromatography on SiO2
WASH
Type
WASH
Details
Elution with hexanes-EtOAc (80:20)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OC1=C(C=C(C(=O)OC)C=C1)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 130 mg
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.